molecular formula C22H28N4O3S B11029098 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]butanamide

Cat. No.: B11029098
M. Wt: 428.5 g/mol
InChI Key: CBBRGXAFMPETEQ-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE is a complex organic compound that belongs to the class of pyridines and benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and benzodiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE can undergo various chemical reactions such as:

    Oxidation: This reaction may involve the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions could potentially reduce carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE: A simpler analog with similar structural features.

    1-METHYL-1H-1,3-BENZODIAZOLE: A related compound with a benzodiazole core.

    3-(METHYLSULFANYL)PROPYL]BUTANAMIDE: Another analog with a similar side chain.

Uniqueness

4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[1-(1-methylbenzimidazol-2-yl)-3-methylsulfanylpropyl]butanamide

InChI

InChI=1S/C22H28N4O3S/c1-15-13-16(27)14-21(29)26(15)11-6-9-20(28)23-18(10-12-30-3)22-24-17-7-4-5-8-19(17)25(22)2/h4-5,7-8,13-14,18,27H,6,9-12H2,1-3H3,(H,23,28)

InChI Key

CBBRGXAFMPETEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC(CCSC)C2=NC3=CC=CC=C3N2C)O

Origin of Product

United States

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